molecular formula C18H23BrN4O2S B4547551 N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4547551
M. Wt: 439.4 g/mol
InChI Key: ZCCNRLMVRFWDGN-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common method includes the protection of amine groups using tert-butyloxycarbonyl (Boc) groups, followed by nucleophilic addition-elimination reactions to form the desired intermediate compounds . The final step typically involves deprotection of the Boc group under acidic conditions to yield the target compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene and pyrazole rings play a crucial role in binding to these targets, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include those with benzothiophene or pyrazole rings, such as:

    N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a chlorine atom instead of bromine.

    N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-FLUORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a fluorine atom instead of bromine.

Properties

IUPAC Name

4-bromo-N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN4O2S/c1-18(2,3)9-5-6-10-12(7-9)26-17(13(10)15(20)24)21-16(25)14-11(19)8-23(4)22-14/h8-9H,5-7H2,1-4H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCNRLMVRFWDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN(C=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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